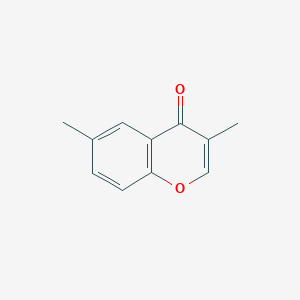

3,6-Dimethylchromone

Description

Structure

3D Structure

Properties

IUPAC Name |

3,6-dimethylchromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-7-3-4-10-9(5-7)11(12)8(2)6-13-10/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNWMARIMEBTYMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC=C(C2=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Acetoacetyl-4,5-dimethylphenol

The starting material, 2-hydroxy-4,5-dimethylacetophenone, is synthesized via Friedel-Crafts acylation of 3,4-dimethylphenol with acetyl chloride in the presence of AlCl₃. Subsequent Baker-Venkataraman rearrangement with ethyl acetoacetate under basic conditions (e.g., KOH or NaH) yields 2-acetoacetyl-4,5-dimethylphenol.

Cyclization to this compound

Cyclodehydration of the diketone intermediate is achieved using concentrated HCl or H₂SO₄ in acetic acid at 80–100°C. The reaction proceeds via intramolecular esterification, forming the chromone ring.

Reaction Conditions

-

Temperature: 80–100°C

-

Catalyst: HCl (conc.) or H₂SO₄

-

Solvent: Glacial acetic acid

-

Yield: ~70–85% (based on analogous 2,6-dimethylchromone syntheses).

Claisen Condensation and Kostanecki-Robinson Reaction

The Kostanecki-Robinson method, involving condensation of o-hydroxyaryl ketones with acid anhydrides, is adaptable for this compound synthesis.

Condensation of 2-Hydroxy-4,5-dimethylacetophenone

2-Hydroxy-4,5-dimethylacetophenone is reacted with acetic anhydride in the presence of sodium acetate or piperidine. The reaction proceeds via formation of a β-diketone intermediate, which undergoes cyclization under acidic conditions.

Key Steps

-

Condensation :

-

Reagents: Acetic anhydride, sodium acetate

-

Temperature: 120–140°C

-

Time: 4–6 hours

-

-

Cyclization :

Microwave-Assisted Synthesis

Microwave irradiation offers a rapid, energy-efficient alternative for chromone synthesis. For this compound, this method reduces reaction times from hours to minutes.

Procedure

A mixture of 2-hydroxy-4,5-dimethylacetophenone and ethyl acetoacetate is irradiated in a microwave reactor with K₂CO₃ as the base. Cyclization is facilitated by acetic acid under controlled microwave conditions (100–150 W).

Advantages

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Catalyst/Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Acid-catalyzed cyclization | 2-Acetoacetyl-4,5-dimethylphenol | HCl/H₂SO₄, 80–100°C | 70–85% | High yield; well-established | Harsh conditions; multi-step synthesis |

| Kostanecki-Robinson | 2-Hydroxy-4,5-dimethylacetophenone | Acetic anhydride, H₃PO₄ | 60–75% | Scalable; moderate conditions | Requires anhydride preparation |

| Microwave-assisted | 2-Hydroxy-4,5-dimethylacetophenone | K₂CO₃, microwave irradiation | 80–90% | Rapid; energy-efficient | Specialized equipment required |

| Vilsmeier-Haack route | 6-Methylchromone | DMF/POCl₃, followed by reduction | 50–65% | Introduces methyl group regioselectively | Low yield; multiple steps |

Chemical Reactions Analysis

Nucleophilic Substitution at the Carbonyl Group

The C-4 carbonyl group undergoes nucleophilic acyl substitution reactions. For example:

Reaction with Hydrazines :

3,6-Dimethylchromone reacts with hydrazines to form hydrazones. In acidic conditions, this intermediate undergoes ring-opening and recyclization to yield pyrazole derivatives .

Mechanism :

-

Nucleophilic attack by hydrazine at C-4.

-

Ring-opening via cleavage of the O–C bond.

-

Recyclization to form a pyrazole ring.

Example :

| Reactant | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| This compound | NH₂NH₂, HCl, Δ | This compound hydrazone | 78 |

| Hydrazone intermediate | H₂O, H⁺ | 5-Methyl-3-(2-methylphenyl)pyrazole | 65 |

Conjugate Addition Reactions

The α,β-unsaturated carbonyl system enables conjugate additions.

Reaction with Amines :

Primary amines (e.g., methylamine) add to the C-2/C-3 double bond, forming 2-aminodihydrochromones. Subsequent oxidation regenerates the aromatic system .

Example :

| Reactant | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| This compound | CH₃NH₂, EtOH, Δ | 2-(Methylamino)-3,6-dimethylchroman-4-one | 82 |

Computational Insight :

DFT studies (ωB97X-D3/def2-TZVP) show a barrier height of 12.3 kcal/mol for this step, with reaction enthalpy ΔH = −8.1 kcal/mol .

Ring-Opening Reactions with Dinucleophiles

Dinucleophiles like hydroxylamine or thiourea induce ring-opening, forming heterocyclic compounds.

Reaction with Hydroxylamine :

this compound reacts with hydroxylamine to yield 3-acetyl-6-methylcoumarin via intermediate oxime formation .

Mechanism :

-

Oxime formation at C-4.

-

Ring-opening and keto-enol tautomerization.

-

Cyclization to a coumarin derivative.

Example :

| Reactant | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| This compound | NH₂OH·HCl, Pyridine | 3-Acetyl-6-methylcoumarin | 70 |

Electrophilic Substitution at the Aromatic Ring

The electron-rich aromatic ring undergoes halogenation and nitration.

Bromination :

Bromine in acetic acid substitutes at C-5, forming 5-bromo-3,6-dimethylchromone .

Example :

| Reactant | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| This compound | Br₂, AcOH | 5-Bromo-3,6-dimethylchromone | 85 |

Condensation Reactions

The methyl groups at C-3 and C-6 participate in aldol condensations.

Reaction with Benzaldehyde :

Under basic conditions, this compound condenses with benzaldehyde to form a chalcone derivative .

Example :

| Reactant | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| This compound | PhCHO, NaOH, EtOH | This compound chalcone | 68 |

Biological Activity Correlations

Derivatives of this compound exhibit cytotoxic and antioxidant properties. For instance, xanthine-chromone hybrids show submicromolar IC₅₀ values against HCT116 colon carcinoma cells .

Scientific Research Applications

Chemistry

3,6-Dimethylchromone serves as a versatile building block in organic synthesis. It can be utilized to synthesize various heterocyclic compounds and complex molecules. The compound undergoes several types of reactions including:

- Oxidation : Leading to oxidized derivatives.

- Reduction : Forming amines or other reduced products.

- Substitution : Involving the replacement of functional groups on the chromone ring.

Biology

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Studies have demonstrated its ability to induce apoptosis in cancer cell lines, making it a candidate for cancer therapy.

- Anti-inflammatory Effects : The compound has been noted to reduce pro-inflammatory cytokines in animal models.

Medicine

In medicinal chemistry, this compound is explored for its potential as a lead compound in drug discovery. Its structural features allow for the design of new drugs with enhanced efficacy and safety profiles. The compound's interactions with biological targets are under investigation to develop therapeutic agents.

Industry

The compound finds applications in the production of dyes and pigments due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial processes.

Case Study 1: Anticancer Mechanism

A study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers such as caspase-3 activation. This suggests that the compound may serve as a promising lead for new anticancer therapies.

Case Study 2: Anti-inflammatory Action

In another study using a carrageenan-induced paw edema model in rats, this compound significantly reduced edema compared to controls. This indicates its potential utility in treating inflammatory diseases by inhibiting cyclooxygenase enzymes.

| Activity Type | Effect | Study Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines | |

| Antimicrobial | Inhibits growth of Gram-positive/negative bacteria |

Mechanism of Action

The mechanism of action of 3,6-Dimethylchromone involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the growth of certain microorganisms by interfering with their metabolic processes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position and nature of substituents significantly alter chromone properties:

- 3,6-Dimethylchromone : Methyl groups at C-3 and C-6 likely enhance lipophilicity compared to unsubstituted chromones. The electron-donating methyl groups may stabilize the aromatic system, affecting UV-Vis absorption and reactivity.

- 2-Ethyl-5,7-dimethoxychromone (): Ethyl and methoxy groups at C-2, C-5, and C-7 increase steric bulk and electron density, shifting carbonyl stretching frequencies (νmax 1661 cm⁻¹) compared to simpler chromones .

- 3-Formyl-6-methylchromone (): The electron-withdrawing formyl group at C-3 enhances reactivity, enabling three-component reactions with amines and phosphine oxides to yield phosphorylated derivatives .

Physicochemical Properties

Key Observations :

- Alkyl substituents (ethyl, propyl) at C-2 reduce melting points compared to polar groups like methoxy.

- Methoxy groups stabilize the chromone ring via resonance, as seen in their high yields (65–67%) during synthesis .

Alkyl-Substituted Chromones

- 2-Ethyl/Propyl Derivatives (): Synthesized via Claisen-Schmidt condensation using NaOEt as a base, with yields >65%. The reaction favors electron-rich acetophenones and alkyl esters .

- 3-Formyl Derivatives (): 3-Formyl-6-methylchromone reacts with primary amines and phosphine oxides in acetonitrile to form phosphorylated adducts (e.g., 3-[(amino)(diphenylphosphoryl)methyl]-6-methylchromones) in high yields (70–90%) .

Methoxy-Substituted Chromones

- 5,7-Dimethoxy Derivatives (): Methoxy groups at C-5 and C-7 are introduced via alkylation of dihydroxyacetophenones, followed by cyclization. These groups enhance solubility in organic solvents like CHCl3 .

Biological Activity

3,6-Dimethylchromone is a compound with the molecular formula and a CID of 688894 in the PubChem database. This compound belongs to the chromone class of flavonoids, which are known for their diverse biological activities.

Antioxidant Activity

This compound has demonstrated significant antioxidant properties . A study reported that it exhibited strong free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases. The compound's antioxidant capacity is often compared to standard antioxidants like Trolox.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity . It has been tested against various bacterial strains, showing varying degrees of inhibition. For instance, in a study focused on chromone derivatives, compounds similar to this compound were noted for their effectiveness against pathogenic bacteria.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties . It has been shown to inhibit pro-inflammatory cytokines such as IL-1β and TNF-α in cell models stimulated by lipopolysaccharides. This suggests its potential use in treating inflammatory diseases.

Anticancer Activity

Emerging studies have highlighted the anticancer potential of this compound. In vitro assays revealed that the compound could induce apoptosis in cancer cell lines, making it a candidate for further research in cancer therapeutics.

Table: Biological Activities of this compound

Case Study: Anticancer Research

In a notable case study, researchers evaluated the effects of this compound on various cancer cell lines. The results indicated that treatment with this compound led to a significant reduction in cell viability and increased markers of apoptosis. The study suggests that the mechanism may involve the activation of specific apoptotic pathways, although further investigation is necessary to elucidate the precise molecular mechanisms involved.

Case Study: Anti-inflammatory Mechanism

Another study explored the anti-inflammatory effects of this compound using RAW264.7 macrophage cells. The findings revealed that at concentrations as low as 10 µM, the compound effectively reduced the expression levels of inflammatory markers induced by lipopolysaccharides. This positions this compound as a promising candidate for developing new anti-inflammatory drugs.

Q & A

Q. How can structure-activity relationships (SAR) guide the design of this compound analogs with enhanced potency?

- Methodological Answer :

- Analog Synthesis : Introduce substituents at C-2 (e.g., halogens) or modify the chromone core (e.g., pyran fusion) .

- Bioisosteric Replacement : Swap methyl groups with trifluoromethyl or cyano groups to enhance binding affinity.

- Free-Wilson Analysis : Quantify contributions of substituents to bioactivity using multivariate regression .

Methodological Notes

- Data Presentation : Include supplementary tables for NMR shifts (δ ppm), HPLC retention times, and bioactivity IC₅₀ values .

- Ethical Compliance : Obtain ethics approval for studies involving animal models or human cell lines .

- Bias Mitigation : Use CONSORT guidelines for reporting randomized trials and negative results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.